Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Lipophilicity Drug-likeness SAR

(E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (CAS 307534-10-7) is a synthetic small molecule belonging to the benzimidazole-acrylonitrile hybrid class. It features a 1-methyl-1H-benzo[d]imidazol-2-yl core conjugated via an acrylonitrile linker to a 4-ethoxyphenyl moiety, yielding a molecular formula of C19H17N3O and a molecular weight of 303.37 g/mol.

Molecular Formula C19H17N3O
Molecular Weight 303.365
CAS No. 307534-10-7
Cat. No. B2844182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
CAS307534-10-7
Molecular FormulaC19H17N3O
Molecular Weight303.365
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C
InChIInChI=1S/C19H17N3O/c1-3-23-16-10-8-14(9-11-16)12-15(13-20)19-21-17-6-4-5-7-18(17)22(19)2/h4-12H,3H2,1-2H3/b15-12+
InChIKeyKTMYATRAIQXCOD-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (CAS 307534-10-7): Procurement-Relevant Baseline Profile


(E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (CAS 307534-10-7) is a synthetic small molecule belonging to the benzimidazole-acrylonitrile hybrid class . It features a 1-methyl-1H-benzo[d]imidazol-2-yl core conjugated via an acrylonitrile linker to a 4-ethoxyphenyl moiety, yielding a molecular formula of C19H17N3O and a molecular weight of 303.37 g/mol . The benzimidazole-acrylonitrile scaffold is recognized in medicinal chemistry for its engagement with diverse biological targets, including tubulin, urease, and microbial enzymes [1][2]. This specific compound, characterized by the para-ethoxy substitution on the phenyl ring, offers distinct physicochemical properties that differentiate it from its methoxy, propoxy, dimethylamino, and halogenated analogs, making its procurement a non-interchangeable decision for structure-activity relationship (SAR) exploration or focused library design.

Why (E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile Cannot Be Generically Substituted: The Ethoxy Differentiation Argument


Within the benzimidazole-acrylonitrile series, simple replacement of the 4-ethoxyphenyl group with other substituted phenyls is not a pharmacologically neutral exchange. SAR studies on closely related scaffolds demonstrate that the nature of the para-substituent on the phenyl ring profoundly modulates biological activity [1]. Specifically, electron-donating alkoxy groups (–OEt vs. –OMe, –OPr, –OBu) influence lipophilicity, electronic distribution, and steric bulk, which in turn affect target binding, cellular permeability, and metabolic stability [1][2]. The ethoxy substituent occupies a unique intermediate space: it is more lipophilic than methoxy (ΔclogP ≈ +0.5) yet less bulky than propoxy or butoxy, potentially offering an optimal balance between membrane permeability and steric accommodation within hydrophobic binding pockets such as the colchicine site of tubulin [1]. Furthermore, the para-ethoxy orientation provides distinct hydrogen-bond acceptor capabilities that para-halogen or para-nitro analogs cannot replicate [1]. Consequently, substituting this compound with a close analog risks altering the biological profile in unpredictable ways, undermining SAR campaigns or hit-to-lead optimization efforts.

Quantitative Differentiation Evidence for (E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile Relative to Its Closest Analogs


Lipophilicity Advantage Over Methoxy and Propoxy Analogs: Predicted clogP Comparison

The 4-ethoxy substituent positions this compound at a lipophilicity midpoint between its 4-methoxy and 4-propoxy analogs, a critical determinant of membrane permeability and target engagement. While experimentally measured logP values for this specific compound are not publicly available, predicted clogP values derived from consensus models (XLOGP3, iLOGP, SILICOS-IT) consistently rank the ethoxy derivative between the methoxy (lower lipophilicity) and propoxy/butoxy (higher lipophilicity) members of the series [1]. This intermediate lipophilicity is desirable for avoiding both poor aqueous solubility (associated with excessive logP) and inadequate membrane permeation (associated with very low logP), a balance that the methoxy and propoxy analogs may not achieve optimally [1].

Lipophilicity Drug-likeness SAR

Tubulin Polymerization Inhibition Potential: Class-Level SAR Inference from N-Substituted Benzimidazole Acrylonitriles

A comprehensive SAR study of N-substituted benzimidazole acrylonitriles established that electron-donating substituents on the phenyl ring enhance tubulin binding affinity by enabling deeper penetration into the hydrophobic β-subunit pocket (residues Leu255, Leu248, Met259, Ala354, Ile378) [1]. The ethoxy group (–OEt) is a stronger electron donor than halogens and nitro groups, yet it offers greater steric control than bulkier alkoxy chains such as propoxy or butoxy [1]. Although direct IC50 data for tubulin polymerization inhibition by the 4-ethoxy derivative have not been published, the SAR trend predicts that this compound would exhibit intermediate potency between the highly active 4-dimethylamino analog (IC50 values in the low micromolar range against hematological cancer cell lines) and less active 4-nitro or 4-bromo analogs [1][2]. This intermediate profile may be advantageous for achieving a tunable therapeutic window.

Tubulin polymerization Antiproliferative Colchicine binding site

Urease Inhibition Class Potential: Cross-Study Comparable Evidence from Benzimidazole-Acrylonitrile Hybrids

A focused library of benzimidazole-acrylonitrile derivatives (TM1–TM53) was evaluated for urease inhibition, with the majority of compounds exhibiting IC50 values between 1.22 and 28.45 µM, substantially more potent than the reference inhibitor hydroxyurea (IC50 = 100 µM) [1]. Although the specific 4-ethoxyphenyl derivative was not among the 53 tested compounds, the SAR analysis within this series demonstrated that para-alkoxy substitution on the phenyl ring is well-tolerated and maintains low-micromolar inhibitory potency [1]. Based on this class-level evidence, the 4-ethoxy compound is anticipated to exhibit urease inhibition in the low-micromolar range, positioning it as a candidate for agrochemical fungicide development or as a tool compound for studying urease-dependent pathologies.

Urease inhibition Fungicide Agrochemical

Structural Uniqueness: Absence from Major Public Bioactivity Databases Enables Novel IP Positioning

A systematic search of PubChem, ChEMBL, and BindingDB reveals that CAS 307534-10-7 lacks annotated bioactivity data in these major public repositories. In contrast, several close analogs (e.g., the 4-methoxy and 4-dimethylamino derivatives) have established bioactivity records [1][2]. This absence of public pharmacological annotation indicates that the compound's biological profile remains largely unexplored, presenting an opportunity for organizations seeking novel chemical matter with reduced risk of prior art conflicts. For procurement decisions, this translates into a higher likelihood of securing freedom-to-operate in lead optimization programs compared to heavily annotated analogs.

Chemical novelty Intellectual property Screening library

Optimal Research and Industrial Application Scenarios for (E)-3-(4-Ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile Procurement


Focused SAR Library Design for Tubulin-Targeted Anticancer Agents

The 4-ethoxy derivative is recommended as a key member of a focused library exploring para-alkoxy substitution effects on tubulin polymerization inhibition. Its intermediate lipophilicity, as predicted by consensus clogP models, bridges the gap between methoxy and propoxy analogs, enabling systematic mapping of steric and electronic tolerance within the colchicine binding site of β-tubulin [1]. Inclusion of this compound in a screening set can help establish optimal logP ranges for cellular activity and selectivity, directly building on SAR trends reported for N-substituted benzimidazole acrylonitriles [1].

Agrochemical Fungicide Lead Generation Targeting Urease

Given the demonstrated urease inhibitory activity of structurally analogous benzimidazole-acrylonitrile hybrids (IC50 range: 1.22–28.45 µM; reference hydroxyurea IC50 = 100 µM) [1], the 4-ethoxy derivative represents a promising scaffold for developing novel fungicides. Its ethoxy group may confer favorable soil mobility and plant uptake characteristics compared to larger alkoxy substituents, making it a candidate for structure-activity optimization in crop protection research [1].

Chemical Probe Development for Urease-Associated Pathologies

The 4-ethoxy compound can serve as a starting point for designing chemical probes to dissect the role of urease in human diseases such as kidney stone formation, catheter encrustation, and hepatic encephalopathy. The class-level urease inhibition potency [1], combined with the compound's unexplored selectivity profile, makes it a valuable tool compound for target validation studies where a novel chemotype is needed to complement existing probes [1].

Intellectual Property-Driven Early-Stage Drug Discovery

For organizations seeking to build patentable chemical series around the benzimidazole-acrylonitrile core, the absence of public bioactivity data for CAS 307534-10-7 [1][2] provides a strategic advantage. Procuring this compound as the starting point for a medicinal chemistry campaign reduces the risk of encroaching on existing composition-of-matter patents that cover heavily annotated analogs such as the 4-dimethylamino or 4-methoxy derivatives [1][2]. This scenario is particularly relevant for biotech and mid-sized pharmaceutical companies aiming to establish a strong IP position in the oncology or anti-infective space.

Quote Request

Request a Quote for (E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.